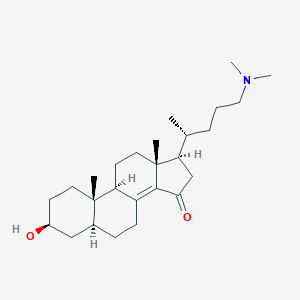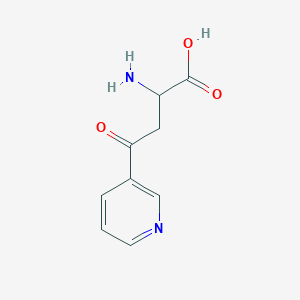![molecular formula C21H24ClN3O2 B237768 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MLN8054 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the inhibition of Aurora A kinase activity. Aurora A kinase is a protein kinase that plays a critical role in cell division by regulating the formation and function of the mitotic spindle. Inhibition of Aurora A kinase activity can lead to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide are primarily related to its inhibition of Aurora A kinase activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-proliferative effects on cancer cells and can inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its specificity for Aurora A kinase. This compound has been shown to be highly selective for Aurora A kinase and does not significantly inhibit the activity of other kinases. However, one limitation of using this compound is its potential toxicity, as inhibition of Aurora A kinase activity can lead to defects in mitotic spindle formation and chromosome alignment, which can be detrimental to normal cells.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the combination of this compound with other cancer therapies to enhance its efficacy. Additionally, the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases, could be explored.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves a multi-step process that requires specific reagents and conditions. The process starts with the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. This compound is then further reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base to yield 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Aurora A kinase, which is a protein kinase that plays a critical role in cell division. Inhibition of Aurora A kinase activity can lead to cell cycle arrest and apoptosis, making it a potential target for cancer therapy.
Propiedades
Nombre del producto |
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C21H24ClN3O2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
2-chloro-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)19-10-6-5-9-18(19)23-20(26)16-7-3-4-8-17(16)22/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
Clave InChI |
TYRPKTPJPCZDKI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)